

NKY80: A Technical Guide to a Selective Adenylyl Cyclase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nky80	
Cat. No.:	B1679023	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKY80 is a synthetic, adenine-like small molecule that functions as a potent and selective, non-competitive inhibitor of adenylyl cyclase (AC), with particular efficacy against the type V and VI isoforms (AC5/AC6).[1] Chemically identified as 2-amino-7-(furan-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one, **NKY80** serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of adenylyl cyclase signaling pathways.[2] Its non-nucleoside quinazolinone structure offers an alternative to traditional adenylyl cyclase inhibitors, potentially reducing off-target effects. This guide provides an in-depth overview of **NKY80**, including its physicochemical properties, a detailed experimental protocol for assessing its inhibitory activity, and a visualization of its mechanism of action within the canonical G-protein coupled receptor (GPCR) signaling cascade.

Quantitative Data Summary

The key quantitative parameters for **NKY80** are summarized in the table below for easy reference and comparison.

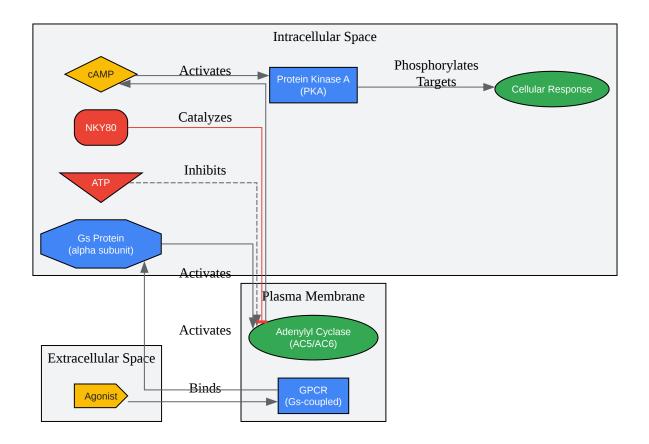


Parameter	Value	Reference
CAS Number	299442-43-6	[2]
Molecular Weight	229.24 g/mol	[2]
Chemical Formula	C12H11N3O2	[2]
IC ₅₀ (AC5)	8.3 μΜ	[2][3]
IC ₅₀ (AC3)	132 μΜ	[2][3]
IC ₅₀ (AC2)	1.7 mM	[2][3]

Signaling Pathway and Mechanism of Action

NKY80 exerts its inhibitory effect on the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon activation by an agonist, a Gs alpha subunit-coupled GPCR activates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP proceeds to activate downstream effectors, most notably Protein Kinase A (PKA), leading to a variety of cellular responses. **NKY80** directly inhibits the catalytic activity of adenylyl cyclase, thereby reducing the production of cAMP and attenuating the downstream signaling cascade.





Click to download full resolution via product page

Inhibition of Adenylyl Cyclase by NKY80

Experimental Protocols

The following section details a comprehensive protocol for an in vitro adenylyl cyclase inhibition assay to determine the IC₅₀ value of **NKY80**. This protocol is a synthesized methodology based on established principles of adenylyl cyclase assays.

Part 1: Expression and Purification of Recombinant Adenylyl Cyclase (AC5)



This part of the protocol outlines the production of the target enzyme.

- Construct Generation: Subclone the cDNA for human adenylyl cyclase type 5 (AC5) into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for purification.
- Transformation: Transform the expression vector into a competent E. coli strain, such as BL21(DE3).

• Expression:

- Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue incubation at 18°C for 16-20 hours with shaking.

Cell Lysis:

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Purification:

- Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).



- Elute the His-tagged AC5 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Confirm the purity and size of the eluted protein using SDS-PAGE and Coomassie blue staining.
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Part 2: In Vitro Adenylyl Cyclase Inhibition Assay

This part of the protocol describes the measurement of **NKY80**'s inhibitory activity.

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 0.1 mM IBMX (a phosphodiesterase inhibitor), and 1 mg/mL Bovine Serum Albumin (BSA).
 - NKY80 Stock Solution: Prepare a 10 mM stock solution of NKY80 in dimethyl sulfoxide (DMSO).
 - Forskolin Solution: Prepare a stock solution of forskolin (an adenylyl cyclase activator) in DMSO.

Assay Procedure:

- Prepare a series of dilutions of NKY80 in DMSO, and then further dilute into the assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 μM to 1 mM).
 Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- \circ In a 96-well plate, add 20 μL of the diluted **NKY80** or vehicle (DMSO in assay buffer) to each well.
- $\circ~$ Add 10 μL of the purified recombinant AC5 enzyme to each well.
- \circ Add 10 μ L of forskolin solution to a final concentration that elicits a submaximal stimulation of the enzyme (e.g., 10 μ M).



- Initiate the enzymatic reaction by adding 10 μ L of [α - 32 P]ATP (or unlabeled ATP if using a non-radioactive detection method) to each well.
- Incubate the plate at 30°C for 15-30 minutes.
- Terminate the reaction by adding 50 μL of a stop solution (e.g., 100 mM EDTA).
- Quantification of cAMP:
 - The amount of cAMP produced can be quantified using various methods. A common method is sequential column chromatography over Dowex and alumina to separate the produced [32P]cAMP from the unreacted [α-32P]ATP.
 - Alternatively, commercially available cAMP assay kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET), can be used for a higher throughput and non-radioactive readout.

• Data Analysis:

- Calculate the percentage of adenylyl cyclase inhibition for each concentration of NKY80
 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the NKY80 concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

NKY80 is a critical tool for the study of adenylyl cyclase signaling. Its selectivity for AC5/AC6 allows for the targeted investigation of the roles of these specific isoforms in various physiological processes. The provided data and experimental protocol offer a comprehensive resource for researchers and drug development professionals seeking to utilize **NKY80** in their studies. Careful adherence to the outlined methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the intricate mechanisms of cAMP-mediated signal transduction.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Expression and purification of soluble adenylyl cyclase from Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NKY80 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- To cite this document: BenchChem. [NKY80: A Technical Guide to a Selective Adenylyl Cyclase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679023#nky80-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com